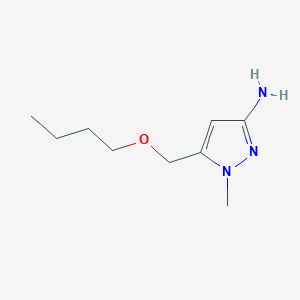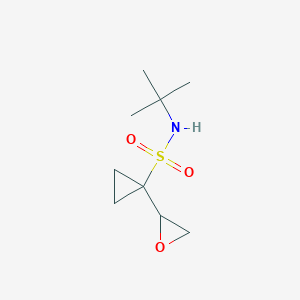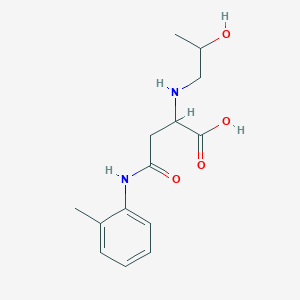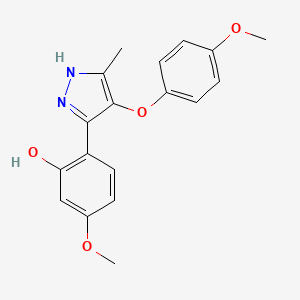
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine, also known as Boc-3-amino-5-methyl-1H-pyrazole, is a chemical compound used in scientific research. It is a pyrazole derivative that has gained attention due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole is not well understood. However, it has been reported to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4), which are involved in inflammation and cancer development.
Biochemical and Physiological Effects:
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole has been reported to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, it has been reported to have anti-inflammatory effects by reducing the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole in lab experiments is its potential as a scaffold for the design of new drugs. Additionally, it has been reported to have low toxicity, making it a suitable candidate for further development. However, one limitation is its relatively low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole. One direction is the exploration of its potential as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate its mechanism of action and to optimize its pharmacokinetic properties. Furthermore, the synthesis of novel derivatives of 5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole may lead to the discovery of new drugs with improved efficacy and reduced toxicity.
Conclusion:
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole is a pyrazole derivative with potential applications in drug discovery and development. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its pharmacokinetic properties.
Synthesemethoden
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole can be synthesized using various methods, including the reaction of 3-amino-5-methyl-1H-pyrazole with Boc anhydride in the presence of a base such as triethylamine. The resulting product is a white solid that can be purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine5-methyl-1H-pyrazole has been used in various scientific research studies, including drug discovery and development. It has been reported to have potential applications as a scaffold for the design of new drugs targeting various diseases such as cancer and inflammation. Additionally, it has been used as a building block in the synthesis of other bioactive compounds.
Eigenschaften
IUPAC Name |
5-(butoxymethyl)-1-methylpyrazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-3-4-5-13-7-8-6-9(10)11-12(8)2/h6H,3-5,7H2,1-2H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWZQFWEWCBQLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCC1=CC(=NN1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(butoxymethyl)-1-methyl-1H-pyrazol-3-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(2-Chlorophenyl)-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)methyl]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2515117.png)


![1,7-dimethyl-8-(3-(4-methylpiperidin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2515122.png)

![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide](/img/structure/B2515125.png)
![[1-(2,5-Difluorophenyl)cyclopropyl]amine hydrochloride](/img/no-structure.png)
![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)
![Tert-butyl N-[(3-oxospiro[3.3]heptan-1-yl)methyl]carbamate](/img/structure/B2515129.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2515132.png)

![4-Methyl-2-[(pyrrolidin-3-yl)methyl]-1,3-thiazole](/img/structure/B2515136.png)